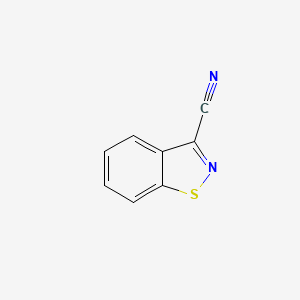

1,2-Benzisothiazole-3-carbonitrile

Description

Significance of the 1,2-Benzisothiazole (B1215175) Core in Medicinal Chemistry and Drug Discovery

The 1,2-benzisothiazole nucleus is a key structural component in a variety of pharmacologically active compounds. Its derivatives have been extensively investigated for a wide range of therapeutic applications. Notably, compounds incorporating this scaffold have shown promise as antipsychotic and neuroprotective agents. ontosight.ai The versatility of the 1,2-benzisothiazole core allows for the synthesis of diverse molecular architectures, leading to the discovery of potent inhibitors of enzymes such as carbonic anhydrase IX and caspase-3, which are implicated in cancer and apoptosis, respectively. acs.orgnih.govnih.gov Furthermore, certain piperazine (B1678402) derivatives of 1,2-benzisothiazole have been evaluated as potential antipsychotic agents. acs.org

The following table provides a glimpse into the diverse biological activities of 1,2-benzisothiazole derivatives:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation and Related Diseases |

| Antimicrobial | Infectious Diseases |

| Antioxidant | Oxidative Stress-Related Disorders |

| Antipsychotic | Neurological and Psychiatric Disorders |

| Neuroprotective | Neurodegenerative Diseases |

| Carbonic Anhydrase Inhibition | Cancer |

| Caspase-3 Inhibition | Apoptosis-Related Diseases |

Overview of the 1,2-Benzisothiazole Scaffold as a Privileged Heterocycle

The 1,2-benzisothiazole scaffold is considered a "privileged" structure in medicinal chemistry. acs.org This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. nih.gov The inherent structural features of the 1,2-benzisothiazole ring system, including its aromaticity and the presence of both nitrogen and sulfur heteroatoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules. researchgate.net This promiscuity makes it a valuable starting point for the design of new drugs. The development of synthetic methodologies, such as the Japp–Klingemann reaction and Negishi-type coupling, has further expanded the accessibility and diversity of 1,2-benzisothiazole derivatives. beilstein-journals.org

Role of Nitrile Functionalization in the Context of 1,2-Benzisothiazole Derivatives

The introduction of a nitrile (-C≡N) group into a molecular scaffold can significantly modulate its physicochemical and pharmacokinetic properties. sioc-journal.cn In the context of 1,2-benzisothiazole derivatives, nitrile functionalization can enhance binding affinity to target proteins through various interactions, including hydrogen bonding, polar interactions, and π-π stacking. sioc-journal.cn The nitrile group can also act as a bioisostere for other functional groups, such as carbonyls and halogens, allowing for fine-tuning of a molecule's biological activity. sioc-journal.cn Furthermore, the incorporation of a nitrile can block metabolically labile sites, thereby improving the metabolic stability of drug candidates. sioc-journal.cn Research has also explored the synthesis of azo disperse dyes based on benzisothiazole, highlighting the chemical versatility of this scaffold. nih.govresearchgate.net

Scope and Research Imperatives for 1,2-Benzisothiazole-3-carbonitrile

The specific compound, this compound, represents a focal point for current and future research endeavors. The presence of the nitrile group at the 3-position of the 1,2-benzisothiazole ring system presents unique opportunities for chemical transformations and biological interactions. Key research imperatives include:

Exploration of Synthetic Methodologies: Developing novel and efficient synthetic routes to this compound and its derivatives is crucial for enabling further research. This includes exploring annulation reactions and substituent modifications. acs.orgthieme-connect.de

Investigation of Chemical Reactivity: Understanding the reactivity of the nitrile group and the benzisothiazole ring in this specific arrangement is essential for designing new reactions and creating diverse chemical libraries.

Elucidation of Biological Activity: Screening this compound and its derivatives against a wide range of biological targets is necessary to uncover their therapeutic potential. This includes investigating their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity will provide valuable insights for the rational design of more potent and selective compounds. nih.gov

The continued investigation of this compound holds significant promise for the discovery of new chemical entities with valuable applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzothiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRUMXODEQSYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-20-8 | |

| Record name | 1,2-benzothiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the 1,2 Benzisothiazole Core and Its 3 Substituted Derivatives

Foundational Synthetic Routes to the 1,2-Benzisothiazole (B1215175) Ring System

The construction of the 1,2-benzisothiazole ring is a cornerstone of its chemistry. Various classical and modern synthetic methods have been developed to achieve this, starting from readily available precursors.

Cyclization Approaches from 2-Halobenzamides

A prevalent strategy for synthesizing the 1,2-benzisothiazole nucleus, specifically the 1,2-benzisothiazol-3(2H)-one derivative, involves the cyclization of 2-halobenzamides. This approach typically proceeds through the formation of a sulfur-containing intermediate, followed by an intramolecular ring closure.

One common method involves the reaction of a 2-halobenzamide, such as 2-chlorobenzamide, with a sulfur source like sodium sulfide. The resulting 2-mercaptobenzamide intermediate can then undergo oxidative cyclization to yield the desired 1,2-benzisothiazol-3(2H)-one. google.comgoogle.com Reagents like hydrogen peroxide are often employed for this oxidative ring closure step. google.comgoogle.com In some variations, a small amount of 2,2′-dithiodibenzamide may form as a byproduct, which can also cyclize to the target product under oxidative conditions. google.comgoogle.com

Alternative procedures utilize different sulfur reagents. For instance, the reaction of 2-halobenzamides with carbon disulfide can lead to the formation of benzisothiazol-3(2H)-ones through a copper-catalyzed consecutive S-C and S-N bond formation process. researchgate.net

| Starting Material | Reagents | Product | Yield | Ref. |

| 2-Chlorobenzamide | 1. Na₂S, NMP; 2. H₂O₂ | 1,2-Benzisothiazolin-3-one | Good | google.comgoogle.com |

| 2-Halobenzamides | CS₂, Cu catalyst | Benzisothiazol-3(2H)-ones | 30-89% | researchgate.net |

Ring Closure Reactions Involving Thiosalicylic Acid and Derivatives

Thiosalicylic acid and its derivatives serve as versatile starting materials for the synthesis of the 1,2-benzisothiazole framework. researchgate.net A widely used method involves the conversion of thiosalicylic acid into its acyl chloride by treatment with thionyl chloride. The subsequent reaction of this intermediate with an amine (amidation) leads to the formation of N-substituted 2-mercaptobenzamides, which can then be cyclized to produce various 1,2-benzisothiazol-3(2H)-one derivatives.

Researchers have also developed more streamlined one-pot, two-step reaction strategies starting from thiosalicylic acid to generate structurally diverse N-substituted 1,2-benzisothiazol-3(2H)-ones in excellent yields. researchgate.net These methods are often preferred as they can be less time-consuming and may avoid the use of expensive or toxic reagents sometimes associated with other multi-step syntheses. researchgate.net

| Starting Material | Reagents | Intermediate | Final Reagent | Product | Yield | Ref. |

| Thiosalicylic acid | Thionyl chloride | Acyl chloride | n-Propylamine | 2-Propyl-1,2-benzisothiazol-3-one | 72% | |

| Thiosalicylic acid | Thionyl chloride, DMF | Acyl chloride | Various amines | N-Substituted 1,2-benzisothiazol-3(2H)-ones | High |

Oxime-Halogenating Agent Mediated Cyclization

A distinct pathway to the 1,2-benzisothiazole core involves the cyclization of oximes derived from 2-(alkylthio)benzaldehydes. This method is particularly useful for producing 1,2-benzisothiazol-3-ones. The synthesis begins with the reaction of a 2-(alkylthio)benzaldehyde with hydroxylamine (B1172632) to form the corresponding 2-(alkylthio)benzaldehyde oxime. google.comgoogle.com

In the key cyclization step, the oxime intermediate is treated with a halogenating agent, such as sulfuryl chloride or chlorine. google.comgoogle.com This treatment induces a ring closure, yielding the 1,2-benzisothiazol-3-one. This reaction can be performed as a one-pot process starting from the 2-(alkylthio)benzaldehyde, providing an efficient route to the final product. google.com The mechanism is thought to involve the generation of iminoxyl radicals, which undergo intramolecular cyclization. beilstein-journals.orgnih.gov

| Starting Material | Reagents | Product | Yield | Ref. |

| 2-(Methylthio)benzaldehyde oxime | Chlorine, Monochlorobenzene | 1,2-Benzisothiazol-3-one | 92% | google.com |

| 2-(Methylthio)benzaldehyde oxime | Sulfuryl chloride, Toluene | 1,2-Benzisothiazol-3-one | 91% | google.com |

Metal-Catalyzed Intramolecular and Intermolecular S-N Bond Formations

The formation of the sulfur-nitrogen (S-N) bond is a critical step in many syntheses of the 1,2-benzisothiazole ring. Metal catalysis has emerged as a powerful tool to facilitate this transformation efficiently and under mild conditions. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular S-N Bond Formation: A common approach is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com Copper(I)-catalyzed methods, performed under an oxygen atmosphere, provide excellent yields of various 1,2-benzisothiazol-3(2H)-ones. mdpi.com Similarly, cobalt-catalyzed systems have been developed that can efficiently mediate this S-N bond formation in water, offering a greener alternative. researchgate.netmdpi.comresearchgate.net The proposed mechanism for the cobalt-catalyzed reaction involves the oxidation of the thiol to a thiyl radical, followed by intramolecular nucleophilic attack by the amide nitrogen. researchgate.net

Intermolecular S-N Bond Formation: Transition-metal-free approaches have also been established. For example, o-haloarylamidines can react with elemental sulfur to form 1,2-benzisothiazoles via a transition-metal-free N-S/C-S bond formation process, affording products in good to high yields. rsc.org Additionally, nano-NiFe₂O₄ has been used as a catalyst for a cascade reaction between 2-halobenzamides and elemental sulfur to synthesize benzisothiazolones. mdpi.com

| Starting Material | Catalyst/Reagents | Method | Product | Ref. |

| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Intramolecular Cyclization | 1,2-Benzisothiazol-3(2H)-ones | mdpi.com |

| 2-Mercaptobenzamides | Co catalyst, H₂O | Intramolecular Cyclization | 1,2-Benzisothiazol-3(2H)-ones | researchgate.netresearchgate.net |

| o-Haloarylamidines | Elemental Sulfur | Intermolecular Cyclization | 1,2-Benzisothiazoles | rsc.org |

| 2-Halobenzamides | nano-NiFe₂O₄, S₈ | Cascade C-S/N-S Formation | Benzisothiazol-3(2H)-ones | mdpi.com |

Electrochemical Synthetic Methods

Electrosynthesis offers an environmentally benign and efficient alternative to traditional chemical methods for constructing heterocyclic rings. The synthesis of 1,2-benzisothiazol-3(2H)-ones has been achieved through electrochemical dehydrogenative cyclization. mdpi.com

This method involves the intramolecular N-S bond formation of 2-mercaptobenzamides via constant-current electrolysis. The reaction is typically carried out in an undivided cell, using an additive like tetrabutylammonium (B224687) bromide, and produces hydrogen gas as the only byproduct. mdpi.com This process avoids the need for external chemical oxidants, aligning with the principles of green chemistry. While the direct electrochemical synthesis of 1,2-benzisothiazole-3-carbonitrile is not extensively documented, the established protocols for the 3-one derivative highlight the potential of electrosynthesis in this field. mdpi.comresearchgate.net

Advanced Functionalization Techniques for 3-Position Derivatives

The functionalization of the 1,2-benzisothiazole core at the 3-position is crucial for modulating its chemical and biological properties. The synthesis of this compound, in particular, requires specific strategies that introduce or preserve the nitrile functionality.

A key strategy for accessing 3-substituted derivatives starts with precursors already containing the nitrile group, such as 2-halobenzonitriles. google.comgoogle.com In one patented method, a 2-halobenzonitrile is reacted with a thiol in the presence of a base to form a 2-(alkylthio)benzonitrile intermediate. google.comgoogle.com This intermediate is then cyclized with a halogenating agent in the presence of water. google.comchemicalbook.com While this route often yields the 1,2-benzisothiazol-3-one, the use of a benzonitrile (B105546) starting material is significant. google.com

Another approach involves the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide (B80085). This reaction produces o-mercaptobenzonitrile, which can subsequently be treated with chlorine in water to induce cyclization, again typically forming the 1,2-benzisothiazol-3-one. google.com

Direct substitution at the 3-position of a pre-formed 1,2-benzisothiazole ring is also a possibility. For example, 3-chloro-1,2-benzisothiazole (B19369) can react with various nucleophiles. However, these reactions are often complicated by ring scission, where the isothiazole (B42339) ring opens to form derivatives of 2-cyanophenyl disulfide, which highlights the inherent reactivity of the S-N bond. thieme-connect.dethieme-connect.de Careful control of reaction conditions is necessary to favor substitution over ring opening. The synthesis of 1,2-benzisothiazole-3-carboxylic acid has also been reported, which could potentially serve as a precursor to the 3-carbonitrile derivative through standard functional group transformations. thieme-connect.de

Strategies for Introducing Carbonitrile and Related Groups at C3

The introduction of a carbonitrile group at the C3 position of the 1,2-benzisothiazole ring is a key synthetic transformation. One established method involves the reaction of bis(2-cyanophenyl) disulfide with excess piperazine (B1678402) at elevated temperatures (120–140 °C) in the presence of dimethyl sulfoxide (B87167) (DMSO) and 2-propanol, which yields 3-(1-piperazinyl)-1,2-benzisothiazole. acs.org The mechanism for this conversion proceeds through the formation of ring-opened sulfenamide (B3320178) and benzamidine (B55565) intermediates, followed by their subsequent ring closure to regenerate the 1,2-benzisothiazole nucleus. acs.org

Another approach starts from o-chlorobenzonitrile, which reacts with anhydrous sodium hydrosulfide in dimethylformamide (DMF) to produce o-mercaptobenzonitrile. google.com This intermediate can then undergo cyclization to form the 1,2-benzisothiazole ring. A method for synthesizing 1,2-benzisothiazolin-3-one derivatives, which are closely related, involves a three-step process starting with the reaction of an o-chlorobenzonitrile with anhydrous sodium hydrosulfide.

Furthermore, the reaction of 3-chloro-1,2-benzisothiazole with butyllithium (B86547) in diethyl ether at low temperatures results in the formation of 2-(butylsulfanyl)benzonitrile, demonstrating a ring-opening reaction that introduces a cyano group onto the benzene (B151609) ring, albeit not directly at the C3 position of an intact benzisothiazole. thieme-connect.de

| Starting Material | Reagents | Product | Yield | Reference |

| bis(2-cyanophenyl) disulfide | Piperazine, DMSO, 2-propanol | 3-(1-piperazinyl)-1,2-benzisothiazole | 75-80% | acs.org |

| o-chlorobenzonitrile | Anhydrous sodium hydrosulfide, then acidification | o-mercaptobenzonitrile | - | google.com |

| 3-chloro-1,2-benzisothiazole | Butyllithium | 2-(butylsulfanyl)benzonitrile | 90% | thieme-connect.de |

N-Substitution and Diversification of the 1,2-Benzisothiazole Scaffold

The nitrogen atom of the 1,2-benzisothiazole ring offers a prime site for substitution, allowing for the diversification of the scaffold and the modulation of its biological properties. A variety of N-substituted 1,2-benzisothiazol-3(2H)-ones have been synthesized using a facile, two-step, one-pot reaction strategy. researchgate.net This approach has been shown to produce structurally diverse derivatives in excellent yields. researchgate.net

For instance, N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides can be synthesized by reacting N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride. researchgate.net This method provides access to compounds that are not obtainable through the oxidation of isothiazolium salts. researchgate.net Additionally, the introduction of an ester group at the nitrogen of saccharin (B28170) sodium using dry DMF has been reported, followed by ring-expansion to form a 1,2-benzothiazine backbone. beilstein-journals.org

The synthesis of N-substituted alkoxymethylbenzoisothiazolone derivatives has been achieved through a one-pot reaction involving 1,2-benzisothiazol-3-one (BIT), an aldehyde, and an alcohol. sioc-journal.cn This method has yielded a series of new compounds with potential biological activities. sioc-journal.cn

Synthesis of Hybrid 1,2-Benzisothiazole Conjugates for Enhanced Bioactivity

To enhance the biological activity of 1,2-benzisothiazole derivatives, researchers have focused on creating hybrid molecules by combining the 1,2-benzisothiazole core with other heterocyclic systems known for their pharmacological properties.

Combination with 1,3,4-Oxadiazoles

A series of hybrid molecules combining 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and evaluated for their potential as inhibitors of Dengue and West Nile virus proteases. nih.govnih.gov The synthetic route to these hybrids typically involves the initial functionalization of the 1,2-benzisothiazol-3(2H)-one core, followed by coupling with a pre-formed 1,3,4-oxadiazole ring or its precursor. nih.gov These hybrid compounds have demonstrated significant inhibitory activity against the viral proteases, with some showing competitive inhibition. nih.govnih.gov

| Hybrid Scaffold | Biological Target | Key Findings | Reference |

| 1,2-Benzisothiazol-3(2H)-one-1,3,4-oxadiazole | Dengue and West Nile virus NS2B/NS3 proteases | Several compounds showed >50% inhibition at 10 µM. Compound 7n had IC50 values of 3.75 µM (DENV2) and 4.22 µM (WNV). | nih.govnih.gov |

Integration with 1,2,3-Triazole Moieties via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been widely employed to synthesize 1,2-benzisothiazole-1,2,3-triazole hybrids. arkat-usa.orgbohrium.combeilstein-journals.orgencyclopedia.pub This reaction offers a highly efficient and regioselective method for linking a 1,2-benzisothiazole unit bearing a terminal alkyne or an azide (B81097) group with a complementary azide or alkyne-functionalized molecule. arkat-usa.orgbeilstein-journals.orgencyclopedia.pub

For example, 1,2-benzisoxazole (B1199462) tethered 1,2,3-triazoles, structurally similar to the benzisothiazole counterparts, have been synthesized via CuAAC and have shown significant antiproliferative effects against human acute myeloid leukemia (AML) cells. nih.gov The general procedure involves the reaction of a propargyl derivative with a corresponding azide in a suitable solvent system, often a mixture of water and an organic solvent like tert-butyl alcohol, in the presence of a copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. arkat-usa.org The versatility of this reaction allows for the creation of a diverse library of hybrid compounds for biological screening. arkat-usa.orgresearchgate.net

Other Heterocyclic Hybrid Architectures

Beyond oxadiazoles (B1248032) and triazoles, the 1,2-benzisothiazole scaffold has been integrated with other heterocyclic systems. For instance, annulation reactions of ynamides with 1,2-benzisothiazoles have been developed to construct 1,4-benzothiazepines and 3-aminoisoquinolines. acs.org These reactions proceed via a postulated mechanism involving the coordination of a Lewis acid to the ynamide, followed by nucleophilic attack of the benzisothiazole nitrogen, ring-opening, and subsequent intramolecular cyclization. acs.org

Scalability and Green Chemistry Considerations in 1,2-Benzisothiazole Synthesis

The development of scalable and environmentally benign synthetic methods is crucial for the industrial application of 1,2-benzisothiazole derivatives. A notable green chemistry approach involves the synthesis of 1,2-benzisothiazoles from o-haloarylamidines and elemental sulfur under transition-metal-free conditions. rsc.orgrsc.org This method proceeds smoothly to give the corresponding products in good to high yields with good functional group tolerance. rsc.org

Another method aiming for greener synthesis is a one-pot process for producing 1,2-benzisothiazol-3-ones from 2-(alkylthio)benzaldehydes. google.com This process involves the formation of a 2-(alkylthio)benzaldehyde oxime in a water-insoluble organic solvent, followed by treatment with a halogenating agent. google.com A patented method describes the synthesis of 1,2-benzisothiazolin-3-one compounds starting from 2-halogenated benzonitrile compounds and a thiol, which is presented as a green and environmentally friendly process with simple work-up. google.com

The use of water as a solvent is a key principle of green chemistry. An efficient cobalt-catalyzed intramolecular S-N bond formation in water has been developed for the synthesis of 1,2-benzisothiazol-3(2H)-one derivatives, with the mother liquor being recyclable multiple times with minimal loss in yield. researchgate.net

| Green Chemistry Approach | Key Features | Reference |

| Synthesis from o-haloarylamidines and elemental sulfur | Transition-metal-free, good yields, good functional group tolerance | rsc.orgrsc.org |

| One-pot synthesis from 2-(alkylthio)benzaldehydes | One-pot process, uses water-insoluble organic solvent | google.com |

| Synthesis from 2-halogenated benzonitriles and thiols | Green and environment-friendly, simple post-treatment | google.com |

| Cobalt-catalyzed intramolecular S-N bond formation | Reaction in water, recyclable mother liquor | researchgate.net |

Structure Activity Relationship Sar and Molecular Design of 1,2 Benzisothiazole Derivatives

General Principles of SAR for 1,2-Benzisothiazole (B1215175) Scaffolds

The biological activity of 1,2-benzisothiazole derivatives is intrinsically linked to their chemical structure. nih.gov The core 1,2-benzisothiazole scaffold, a fusion of a benzene (B151609) and an isothiazole (B42339) ring, serves as a versatile template for the development of a wide range of biologically active molecules. ontosight.ai These compounds have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, and anticancer properties. ontosight.airesearchgate.net

Research has shown that the genotoxicity of 1,2-benzisothiazole derivatives is structure-dependent, a crucial consideration in the design of safer therapeutic agents. nih.gov For instance, the presence of certain "alerting groups," such as aromatic nitro or amino groups, has been associated with DNA-damaging activity in some derivatives. nih.gov Conversely, other modifications can lead to potent and specific biological effects without significant toxicity. The antimicrobial properties of these compounds are also heavily influenced by their structural features, with some derivatives exhibiting potent activity against Gram-positive bacteria, yeasts, and dermatophytes. nih.gov

Preliminary SAR studies on 1,2-benzisothiazol-3(2H)-one derivatives have highlighted the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity. researchgate.net The inherent flexibility of the 1,2-benzisothiazole scaffold allows for systematic modifications at various positions, enabling the fine-tuning of its biological profile.

Influence of Substituents at the N-2 Position on Biological Activity

The N-2 position of the 1,2-benzisothiazole ring is a key site for structural modification, and the nature of the substituent at this position significantly impacts the compound's biological activity. nih.gov Studies on 1,2-benzisothiazolin-3-one derivatives have demonstrated that substitutions at the N-2 position can profoundly influence their antibacterial and antifungal properties. nih.gov

Specifically, the introduction of N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl groups has been shown to confer antibacterial activity against Gram-positive microorganisms such as Bacillus subtilis and Staphylococcus aureus. nih.gov In contrast, derivatives bearing N-chlorocarbonylphenyl and N-carboxyamidophenyl substituents at the same position exhibited poor antimicrobial activity. nih.gov This highlights the critical role of the electronic and steric properties of the N-2 substituent in modulating the biological response.

Furthermore, a series of 2-substituted 1,2-benzisothiazol-3(2H)-one derivatives have been synthesized and evaluated as potent inhibitors of New Delhi metallo-β-lactamase (NDM-1), a significant contributor to antibiotic resistance. researchgate.net This underscores the therapeutic potential that can be unlocked by strategic substitutions at the N-2 position. The following table summarizes the impact of various N-2 substituents on the antimicrobial activity of 1,2-benzisothiazolin-3-one derivatives.

| N-2 Substituent Type | Observed Biological Activity | Reference |

| N-Alkoxybenzyl | Antibacterial (Gram-positive) | nih.gov |

| N-Aryl | Antibacterial (Gram-positive) | nih.gov |

| N-Alkoxyphenyl | Antibacterial (Gram-positive) | nih.gov |

| N-Chlorocarbonylphenyl | Poor antimicrobial activity | nih.gov |

| N-Carboxyamidophenyl | Poor antimicrobial activity | nih.gov |

| 2-Amino | Good antibacterial activity (Gram-positive) and activity against yeasts | researchgate.net |

Importance of the C-3 Position and Functional Group Variation (e.g., Nitrile, Carboxylic Acid, Amide)

The C-3 position of the 1,2-benzisothiazole ring is another critical determinant of biological activity, and variations in the functional group at this position can lead to a diverse range of pharmacological effects. The presence of a nitrile group at the C-3 position, as in 1,2-benzisothiazole-3-carbonitrile, enhances the molecule's reactivity and biological activity.

The substitution pattern at the C-3 position can dramatically alter the compound's properties. For example, 1,2-benzisothiazolin-3-ones, which feature a ketone group at the C-3 position, are among the most active derivatives, exhibiting potent and broad antibacterial and antifungal activity. nih.gov The introduction of a methoxy (B1213986) group at the C-3 position, as seen in 1,2-benzisothiazole, 3-methoxy-7-nitro-, can increase the electron density in the ring system due to its electron-donating nature, potentially affecting the compound's reactivity and biological interactions. ontosight.ai

The following table illustrates the influence of different functional groups at the C-3 position on the biological properties of 1,2-benzisothiazole derivatives.

| C-3 Functional Group | Impact on Biological Properties | Reference |

| Nitrile (-C≡N) | Enhances reactivity and biological activity | |

| Ketone (=O) | Potent and broad antibacterial and antifungal activity | nih.gov |

| Methoxy (-OCH3) | Electron-donating, increases electron density in the ring | ontosight.ai |

Bioisosteric Replacements within the 1,2-Benzisothiazole Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. In the context of 1,2-benzisothiazole derivatives, this approach has been successfully employed to modulate biological activity and develop novel therapeutic agents.

One notable example is the bioisosteric replacement of the selenium atom in the drug ebselen (B1671040) with a sulfur atom to create 1,2-benzisothiazol-3(2H)-one derivatives. researchgate.net This modification resulted in potent inhibitors of New Delhi metallo-β-lactamase (NDM-1), demonstrating that the 1,2-benzisothiazole scaffold can effectively mimic the biological activity of other heterocyclic systems. researchgate.netx-mol.com

The following table provides examples of bioisosteric replacements related to the 1,2-benzisothiazole framework.

| Original Scaffold/Group | Bioisosteric Replacement | Resulting Biological Activity | Reference |

| Ebselen (benzisoselenazolone) | 1,2-Benzisothiazol-3(2H)-one | Potent NDM-1 inhibitors | researchgate.netx-mol.com |

| 1,2-Benzisothiazole | 1,2-Benzisoxazole (B1199462) | Loss of antimicrobial activity | nih.govtandfonline.com |

| Carbonyl-containing groups | 1,3,4-Oxadiazole (B1194373) | Utilized in hybrid derivatives with potential antiviral activity | researchgate.netnih.gov |

Pharmacophore Development and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional representation of the essential structural features required for a molecule to exert a specific biological activity. nih.govdovepress.com This computational approach has been instrumental in the rational design of novel 1,2-benzisothiazole derivatives with enhanced potency and selectivity. nih.gov

By identifying the key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, researchers can design new molecules that fit the pharmacophore model and are more likely to be active. nih.gov For instance, pharmacophore models have been developed for 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors, providing insights into their interaction with the enzyme's active site. nih.gov

Ligand-based drug design, which relies on the knowledge of molecules that bind to a specific target, is often used in conjunction with pharmacophore modeling. nih.gov By analyzing the structure-activity relationships of a series of known active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new, structurally diverse molecules with the desired biological activity. dovepress.com This approach has been successfully applied to the development of 1,2-benzisothiazole derivatives targeting various enzymes and receptors. nih.gov The integration of pharmacophore modeling and molecular docking simulations can further enhance virtual screening efforts and facilitate the discovery of novel therapeutic agents. nih.gov

Biological and Pharmacological Investigations of 1,2 Benzisothiazole Derivatives

Antimicrobial Activity Profile

Derivatives of 1,2-benzisothiazole (B1215175) have demonstrated a broad spectrum of antimicrobial activity. The 1,2-benzisothiazolin-3-one core, in particular, has been identified as a crucial pharmacophore for potent antibacterial and antifungal effects. nih.gov

Numerous studies have confirmed the efficacy of 1,2-benzisothiazole derivatives against a range of bacteria, with a pronounced effect on Gram-positive microorganisms. nih.gov For instance, certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one have shown significant activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

In a study focused on pseudo-saccharine amine derivatives, several compounds were found to be effective against Escherichia coli, Streptococcus aureus, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.6 to 16.1 μM. semanticscholar.org Specifically, compounds designated as 7f and 7i showed excellent activity against E. coli and Bacillus subtilis, with MIC values of 4.6 and 4.7 μM, respectively. semanticscholar.org Another investigation into N-substituted alkoxymethylbenzoisothiazolone derivatives identified compounds BIT-5, BIT-9, BIT-10, and BIT-11, which displayed strong inhibitory effects against Staphylococcus aureus with MICs between 1 and 4 mg/L. sioc-journal.cn

Table 1: Antibacterial Activity of Selected 1,2-Benzisothiazole Derivatives

| Compound | Test Organism | MIC |

|---|---|---|

| Compound 7f | Escherichia coli | 4.6 µM |

| Compound 7i | Bacillus subtilis | 4.7 µM |

| BIT-5 | Staphylococcus aureus | 1-4 mg/L |

| BIT-9 | Staphylococcus aureus | 1-4 mg/L |

| BIT-10 | Staphylococcus aureus | 1-4 mg/L |

| BIT-11 | Staphylococcus aureus | 1-4 mg/L |

This table is interactive. You can sort and filter the data.

The antifungal properties of 1,2-benzisothiazole derivatives are well-documented, showing efficacy against yeasts, dermatophytes, and agricultural fungal pathogens. nih.govsioc-journal.cn Structure-activity relationship studies have highlighted that the presence of the heterocyclic ring, a methyl group, and a phenyl ring is important for optimal antifungal activity. asm.org

Amino acid-derived 1,2-benzisothiazolinone (BZT) compounds have demonstrated broad-spectrum antifungal action. Four compounds, in particular, DFD-VI-15, BD-I-186, DFD-V-49, and DFD-V-66, were active against Candida spp., Aspergillus fumigatus, Cryptococcus neoformans, and various dermatophyte species with MIC₅₀ values between 0.8 to 12.5 μg/ml. nih.gov Three of these compounds were found to have fungicidal activity against Candida spp. and Cryptococcus neoformans. nih.gov Notably, these BZT compounds retained activity against strains of Candida spp. that are resistant to existing drugs like azoles and polyenes. asm.orgnih.gov

Furthermore, certain N-substituted alkoxymethylbenzoisothiazolone derivatives (BIT-5, BIT-9, BIT-10, and BIT-11) showed high inhibitory activity against agricultural fungi like Sclerotinia sclerotiorum and Fusarium graminearum, with MIC values in the range of 5-10 mg/L. sioc-journal.cn

Table 2: Antifungal Activity of Selected 1,2-Benzisothiazolinone (BZT) Derivatives

| Compound | Test Organism | MIC₅₀ (µg/mL) |

|---|---|---|

| DFD-VI-15 | Candida spp., C. neoformans, Dermatophytes | 0.8 - 3.2 |

| BD-I-186 | Candida spp., C. neoformans, Dermatophytes | 0.8 - 3.2 |

| DFD-V-49 | Candida spp., C. neoformans, Dermatophytes | 0.8 - 12.5 |

| DFD-V-66 | Candida spp., C. neoformans, Dermatophytes | 0.8 - 12.5 |

| BIT-5 | Sclerotinia sclerotiorum, Fusarium spp. | 5 - 10 mg/L |

| BIT-9 | Sclerotinia sclerotiorum, Fusarium spp. | 5 - 10 mg/L |

| BIT-10 | Sclerotinia sclerotiorum, Fusarium spp. | 5 - 10 mg/L |

| BIT-11 | Sclerotinia sclerotiorum, Fusarium spp. | 5 - 10 mg/L |

This table is interactive. You can sort and filter the data.

Antiviral Properties and Target Validation

The 1,2-benzisothiazole scaffold has emerged as a promising framework for the development of antiviral agents, particularly against flaviviruses.

The NS2B-NS3 protease is essential for the replication of flaviviruses like Dengue virus (DENV) and West Nile virus (WNV), making it a key target for antiviral drug discovery. nih.gov Hybrid molecules combining the 1,2-benzisothiazol-3(2H)-one (BIT) and 1,3,4-oxadiazole (B1194373) scaffolds have been synthesized and shown to be potent inhibitors of both DENV and WNV proteases. nih.gov In one study, ten such hybrid compounds demonstrated over 50% inhibition of both proteases at a concentration of 10 μM. nih.gov The most potent of these, compound 7n, exhibited IC₅₀ values of 3.75 μM and 4.22 μM against DENV2 and WNV NS2B/NS3 protease, respectively, acting through a competitive mode of inhibition. nih.gov

Further research into N-substituted 1,2-benzisothiazol-3(2H)-ones also identified potent inhibitors. mdpi.com Derivatives with aromatic substitutions at the N-atom, such as 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one, were effective inhibitors of DENV-2 NS2B-NS3 protease, with IC₅₀ values in the low micromolar range. mdpi.comresearchgate.net

Enzyme Inhibition Studies and Mechanistic Elucidation.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Some 1,2-benzisothiazole derivatives have been investigated as potential α-glucosidase inhibitors. For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.nih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds demonstrated potent inhibition, with IC50 values better than the standard drug, acarbose. mdpi.com

Specifically, compounds 11c , 12a , 12d , 12e , and 12g from this series showed significant inhibitory potential. mdpi.com Molecular docking studies suggested that these compounds effectively bind to key residues in the active site of the enzyme, including Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com This interaction is crucial for their inhibitory function. The structure-activity relationship indicated that the nature of substituents on the arylacetamide ring influences the inhibitory potency. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected 1,2-Benzisothiazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| 11c | 30.65 |

| 12a | 18.25 |

| 12d | 20.76 |

| 12e | 35.14 |

| 12g | 24.24 |

| Acarbose (Standard) | 58.8 |

Data sourced from MDPI mdpi.com

Caspase-3 Inhibition and Apoptotic Pathways

Caspases, a family of cysteine-dependent aspartyl proteases, are central to the execution of apoptosis, or programmed cell death. nih.gov Dysregulation of apoptosis is implicated in various diseases, including neurodegenerative disorders and cancer. nih.govchemicalbook.com Caspase-3 is a key effector caspase in this pathway, making it an attractive therapeutic target. nih.gov

A novel series of 1,2-benzisothiazol-3-one derivatives has been identified as potent inhibitors of caspase-3. nih.govnih.gov Some of these compounds exhibited low nanomolar potency against caspase-3 and demonstrated significant protection against apoptosis in cell-based assays. nih.gov For example, compound 5i was found to be a highly potent caspase-3 inhibitor with an IC50 value of 1.15 nM. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the caspase-3 active site. nih.govnih.gov The development of these small molecule inhibitors offers a new therapeutic strategy for diseases characterized by excessive apoptosis. chemicalbook.comnih.gov

Table 2: Caspase-3 Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives

| Compound | IC50 (nM) |

|---|---|

| 5i | 1.15 |

| 6b | Nanomolar range |

| 6r | Nanomolar range |

| 6s | Nanomolar range |

| 6w | Nanomolar range |

Data sourced from PubMed and other scientific publications. nih.govnih.gov

New Delhi Metallo-β-Lactamase (NDM-1) Inhibition

The emergence of antibiotic resistance is a major global health threat. nih.gov New Delhi metallo-β-lactamase-1 (NDM-1) is an enzyme produced by some bacteria that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.govnih.gov

Researchers have explored 1,2-benzisothiazol-3(2H)-one derivatives as potential inhibitors of NDM-1. nih.govresearchgate.net By employing a bioisosteric replacement strategy, a library of these compounds was synthesized and evaluated. nih.gov One promising compound, 3a , demonstrated potent synergistic activity with the antibiotic meropenem (B701) against NDM-1 positive strains of E. coli. nih.govpolyu.edu.hk This compound showed a favorable toxicity profile and was not identified as a pan-assay interference compound (PAINS). researchgate.net The structural simplicity and potent synergistic activity of compound 3a suggest that this class of compounds holds promise as adjuvants to restore the efficacy of existing antibiotics against resistant bacteria. nih.govresearchgate.net

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govmdpi.com Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects such as analgesia and neuroprotection. nih.gov Consequently, MAGL is a significant target for drug development. semanticscholar.org

Benzisothiazolinone derivatives have been identified as a useful template for designing new MAGL inhibitors. nih.gov These compounds have been shown to inhibit human MAGL, with some derivatives exhibiting nanomolar potency. researchgate.net For example, an N-octylbenzisothiazolinone derivative was found to be a potent inhibitor. nih.gov The mechanism of inhibition involves targeting cysteine residues in the vicinity of the enzyme's catalytic site. nih.gov Structure-activity relationship studies have been conducted to optimize the substitutions on the nitrogen atom and the benzene (B151609) ring of the benzisothiazolinone nucleus to enhance inhibitory potency. researchgate.net

IKKβ Inhibition

The IκB kinase (IKK) complex plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cell survival. nih.gov The IKK complex consists of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO. nih.gov IKKβ, in particular, has tumor-promoting functions, making it a target for cancer therapy. nih.gov

While specific studies focusing solely on 1,2-benzisothiazole-3-carbonitrile derivatives as IKKβ inhibitors are not extensively detailed in the provided search results, the broader class of thieno[2,3-b]pyridine (B153569) derivatives, which can be related to benzisothiazoles, have been investigated. For instance, BI605906 is a known inhibitor of IKKβ. guidetopharmacology.org The development of selective IKKβ inhibitors is an active area of research for the treatment of various diseases, including cancer and inflammatory disorders. nih.gov

Other Emerging Biological Applications

Beyond the specific enzyme inhibitions detailed above, derivatives of 1,2-benzisothiazole are being explored for other significant therapeutic applications.

Potential as Antipsychotic Agents

Several 1,2-benzisothiazole derivatives have been synthesized and evaluated for their potential as antipsychotic agents. nih.govacs.orgontosight.ai These compounds are often designed to interact with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, key targets in the treatment of psychosis. jst.go.jpnih.gov

One notable example is the (1,2-benzisothiazol-3-yl)piperazine derivative, compound 24 (also known as BMY 13859-1). nih.gov This compound demonstrated a potent and selective profile in central nervous system tests, showing activity in blocking amphetamine-induced stereotyped behavior. nih.gov Importantly, it did not produce the typical motor side effects associated with many antipsychotic drugs. nih.gov Its high affinity for serotonin receptors, even greater than for dopamine receptors, suggests a potential for an atypical antipsychotic profile. nih.gov

Another derivative, N-[4-[4-(1, 2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1, 2-cis-cyclohexanedicarboximide (SM-9018), has also been identified as a potent and selective antipsychotic agent. jst.go.jp Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide (B126) hydrochloride have also been prepared and shown to have potent in vivo activities. nih.gov Two such derivatives, a pyridinecarboxamide (16 ) and a thiophenecarboxamide (29 ), were selected for further evaluation as potential antipsychotic drug candidates. nih.gov

Immunomodulatory and Adjuvant Activities

Derivatives of the 1,2-benzisothiazole scaffold have been investigated for their ability to modulate the immune system, with some showing promise as immunostimulants and vaccine adjuvants. These compounds have been shown to influence the production of cytokines and the activity of various immune cells.

One area of research has focused on synthetic analogs of muramyl dipeptide (MDP), a well-known component of the bacterial cell wall that stimulates the immune system. A novel desmuramyldipeptide derivative incorporating a pyrido-fused nih.govmdpi.com-benzisothiazole moiety (compound 44 in the study) has demonstrated notable immunostimulatory properties. nih.gov In initial in-vitro screenings, this compound was evaluated for its effect on lipopolysaccharide (LPS)-induced cytokine release in THP-1 cells, a human monocytic cell line. nih.gov Subsequent investigations with human peripheral blood mononuclear cells (PBMCs) confirmed its immunomodulatory capabilities. nih.gov

Further studies on this pyrido-fused nih.govmdpi.com-benzisothiazole-containing MDP derivative have explored its potential as a vaccine adjuvant. acs.org When encapsulated in liposomes, it showed promising adjuvant activity in mice, leading to a balanced Th1/Th2 immune response. acs.org The immunostimulatory effects of these desmuramylpeptides were assessed by measuring their impact on cytokine secretion profiles in human PBMCs. acs.org

In a different context, the preservative 1,2-benzisothiazol-3(2H)-one (BIT), also used as an adjuvant in some fungicide formulations, was found to induce significant changes in cytokine secretion and the expression of the dendritic cell activation marker CD86 in in-vitro studies. researchgate.net

While not focused on this compound itself, research on related benzisothiazole derivatives highlights the potential of this chemical class in the development of new immunomodulatory agents and vaccine adjuvants.

Marine Antifouling Research

Derivatives of 1,2-benzisothiazol-3(2H)-one (BIT) are recognized for their broad-spectrum antimicrobial activity and have been extensively researched as environmentally friendly alternatives to traditional toxic antifouling agents like organotin compounds. semanticscholar.orgrsc.org These derivatives are often incorporated into marine coatings to prevent the settlement and growth of fouling organisms such as bacteria, algae, and barnacles.

A common strategy involves grafting BIT derivatives onto a polymer backbone, such as polyacrylate, to create self-polishing coatings. rsc.orgrsc.org This method allows for the gradual release of the antifouling agent through hydrolysis and diffusion, which helps to maintain a consistently effective surface and prolong the service life of the coating. rsc.org

Research has demonstrated the effectiveness of various N-substituted 1,2-benzisothiazol-3-one compounds against a range of marine organisms. For instance, a series of N-acyloxyethyl-1,2-benzisothiazol-3-ones showed significant inhibitory activity against the marine algae Isochrysis galbana and Platymonas subcordiformis, as well as barnacle larvae. semanticscholar.org Copolymers incorporating these BIT derivatives exhibited good antifouling performance in seawater immersion tests. semanticscholar.org

The synergistic effect of combining BIT derivatives with other heterocyclic groups within a copolymeric resin has also been explored. rsc.org These hybrid copolymers displayed enhanced inhibitory effects on the growth of various marine algae (Chlorella, Isochrysis galbana, and Chaetoceros curvisetus) and bacteria (Staphylococcus aureus, Vibrio coralliilyticus, and Vibrio parahaemolyticus). rsc.orgrsc.org Furthermore, these materials showed excellent inhibition of barnacle larvae survival and demonstrated outstanding antifouling performance in marine field tests. rsc.orgrsc.org

The mechanism of action of these antifouling agents is believed to involve the disruption of key biological processes in the fouling organisms upon release from the coating. The continuous, controlled release from a self-polishing copolymer matrix is a key feature of this technology, aiming for a balance between efficacy and environmental safety. rsc.org

Table 1: Antifouling Activity of 1,2-Benzisothiazol-3(2H)-one (BIT) Copolymers

| Copolymer/Compound | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| N-acyloxyethyl-1,2-benzisothiazol-3-ones | Marine algae (Isochrysis galbana, Platymonas subcordiformis), barnacle larvae | Favorable inhibitory activities | semanticscholar.org |

Role in Redox Biology and Enzyme Mimicry

The direct role of this compound in redox biology and enzyme mimicry is not extensively documented in available research. However, the broader class of benzisothiazole derivatives has been shown to interact with biological systems in ways that are related to redox processes and enzyme inhibition, which can be a form of enzyme mimicry.

The biological activities of some heterocyclic-fused 1,4-quinones, which can include isothiazole-fused structures, are associated with their redox properties. researchgate.net Some benzisothiazole derivatives have been investigated for their redox behavior, exhibiting reversible redox signals in cyclic voltammetry studies. db-thueringen.de The synthesis of certain benzisothiazoles can be complicated by undesirable redox reactions, highlighting the redox-active nature of this chemical scaffold. arkat-usa.org

More specifically, various derivatives of 1,2-benzisothiazol-3-one and its 1,1-dioxide analog have been identified as inhibitors of several enzymes, effectively mimicking the binding of natural substrates or transition states. These include:

Caspase-3 Inhibitors: A quantitative structure-activity relationship (QSAR) study has been conducted on 1,2-benzisothiazol-3-one derivatives to model their inhibitory activity against caspase-3, a key enzyme in apoptosis. brieflands.com

HIV-1 Reverse Transcriptase Inhibitors: Benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, affecting both its DNA polymerase and ribonuclease H activities. mdpi.com

Aldose Reductase Inhibitors: Derivatives of 4-substituted 1,2-benzisothiazole-1,1-dioxide alkanoic acids have shown potent inhibitory activity against rat lens aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Human Mast Cell Tryptase Inhibitors: A library of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives yielded potent, mechanism-based inhibitors of human mast cell tryptase, an enzyme involved in inflammation. acs.org

5-Lipoxygenase Inhibitors: Substituted 1,1-dioxo[d]isothiazol-3-one compounds have been shown to inhibit the biosynthesis of 5-lipoxygenase, a key enzyme in the production of leukotrienes, which are mediators of inflammation. google.com

While these studies focus on derivatives and not the parent this compound, they demonstrate the capacity of the benzisothiazole core to interact with and inhibit a range of enzymes, a key aspect of chemical biology and drug design that often relies on mimicking natural enzyme-substrate interactions. The development of artificial enzymes and enzyme mimics is a growing field, and the inhibitory activities of benzisothiazole derivatives suggest the potential of this scaffold in such applications. beilstein-journals.orgacademie-sciences.frwiley-vch.de

Table 2: Enzyme Inhibitory Activity of 1,2-Benzisothiazole Derivatives

| Derivative Class | Target Enzyme | Biological Implication | Reference |

|---|---|---|---|

| 1,2-benzisothiazol-3-one derivatives | Caspase-3 | Apoptosis regulation | brieflands.com |

| Benzisothiazolone derivatives | HIV-1 Reverse Transcriptase | Antiviral activity | mdpi.com |

| 1,2-benzisothiazole-1,1-dioxide alkanoic acids | Aldose Reductase | Diabetic complications | nih.gov |

| 1,2-benzisothiazol-3-one 1,1-dioxide derivatives | Human Mast Cell Tryptase | Anti-inflammatory | acs.org |

Computational Chemistry and Theoretical Approaches for 1,2 Benzisothiazole Derivatives

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the molecular properties of 1,2-benzisothiazole (B1215175) derivatives. researchgate.netnih.govnih.govresearchgate.net The choice of method and basis set is crucial for obtaining accurate results, especially for molecules containing hypervalent sulfur atoms, as found in 1,2-benzisothiazole 1,1-dioxides. researchgate.net

Studies have shown that DFT methods, such as B3LYP, often provide a good balance between computational cost and accuracy for these systems. researchgate.netresearchgate.net However, achieving reliable predictions, particularly for vibrational frequencies and properties of the SO2 group, necessitates the inclusion of extensive polarization functions in the basis set, such as 6-311++G(3df,3pd). researchgate.netuc.pt Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have also been employed, with comparisons to experimental data helping to validate the computational models. researchgate.netnih.gov These calculations are used to predict optimized geometries, thermodynamic parameters, and electronic structures, providing a solid foundation for understanding the molecule's behavior. nih.gov

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of 1,2-benzisothiazole derivatives is key to their reactivity and potential applications. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. acs.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

In substituted 1,2-benzisothiazoles, the distribution and energy of these orbitals are significantly influenced by the nature of the substituents. For instance, in 3-piperidino-1,2-benzisothiazole derivatives, the HOMO is often localized on the piperidino-nitrogen and the isothiazole (B42339) moiety, while the LUMO's location can be shifted by electron-withdrawing groups like a nitro group. clockss.org This charge-transfer character in the HOMO-LUMO transition is fundamental to the molecule's photochemical properties. clockss.org Computational studies allow for the visualization of these orbitals and the quantification of their energies, which helps in predicting how structural modifications will tune the electronic properties for specific applications, such as in the design of novel organic materials or therapeutic agents. researchgate.netd-nb.inforsc.org

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 2-mercapto-benzothiazole (MBTH) | AM1 (aqueous) | -8.694 | -0.707 | 7.987 | sciencepub.net |

| Benzothiazole (BTH) | AM1 (aqueous) | -8.980 | -0.502 | 8.478 | sciencepub.net |

| (E)-1-(2,5-dichlorothiophen-3-yl)-3-(thiophen-2-yl)-2-propen-1-one | DFT/B3LYP/6-311G(d,p) | -6.49 | -2.76 | 3.73 | researchgate.net |

Conformational Landscape and Energetics

The biological activity and chemical reactivity of flexible molecules are governed by their conformational preferences. Computational methods are powerful tools for exploring the potential energy surface of 1,2-benzisothiazole derivatives to identify stable conformers and the energy barriers for their interconversion. uc.pt

For example, a detailed conformational analysis of 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide using DFT calculations revealed five distinct low-energy conformers, differing primarily in the orientation of the allyl substituent. uc.pt The calculations showed that the most stable conformer adopts a cis arrangement around the C9-O15 bond, which minimizes steric hindrance and electrostatic repulsion. uc.pt Similarly, studies on N-(1,1-dioxo-1,2-benzisothiazol-3-yl)-N-methyl amine identified two conformers, with the most stable form having the methyl group oriented towards the heterocyclic nitrogen atom. core.ac.uk This type of analysis is crucial for understanding structure-activity relationships, as the specific three-dimensional shape of a molecule determines how it interacts with biological targets or reactants. mdpi.com

Mechanistic Pathways of Chemical Reactions

DFT calculations are extensively used to elucidate the mechanisms of chemical reactions involving 1,2-benzisothiazole derivatives. By mapping the reaction coordinates and locating transition states and intermediates, researchers can gain a detailed understanding of reaction pathways, kinetics, and thermodynamics. acs.org

A notable example is the study of the base-mediated rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. acs.org DFT calculations clarified how the amount of base used can selectively tune the reaction outcome, leading to either 1,2-benzisothiazoles via a diaza- uc.ptCurrent time information in Lau, FJ.-Wittig rearrangement or 1,2-benzothiazine 1,1-dioxides through a diaza- clockss.orgCurrent time information in Lau, FJ.-Wittig rearrangement. acs.orgnih.gov The calculations supported a mechanism involving either a monoanionic or dianionic key intermediate, depending on the base equivalents. acs.orgnih.gov Another study investigated the photochemical isomerization of 3-piperidino-1,2-benzisothiazole to 2-piperidino-benzothiazole, with DFT and time-dependent DFT (TD-DFT) calculations showing that the reaction proceeds through a high-energy azirine intermediate. clockss.org These mechanistic insights are vital for optimizing reaction conditions and designing novel synthetic routes. sioc-journal.cn

| Reactant → Product | ΔE (kcal/mol) | Reaction Type | Reference |

|---|---|---|---|

| Parent (1a → 2a) | -12.5 | Exothermic | clockss.org |

| 7-nitro (1b → 2b) | -12.1 | Exothermic | clockss.org |

| 5-nitro (1c → 2c) | -23.1 | Exothermic | clockss.org |

Aromaticity Assessment and Molecular Stability

Aromaticity is a key concept that explains the enhanced stability and unique reactivity of many cyclic conjugated systems. saskoer.ca The aromaticity of the 1,2-benzisothiazole nucleus and its derivatives can be evaluated computationally using magnetic and electronic criteria. The Nucleus-Independent Chemical Shift (NICS) is a widely used method for assessing aromaticity, where negative NICS values inside a ring indicate the presence of a diatropic ring current, a hallmark of aromaticity. researchgate.netgithub.io

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic view of how 1,2-benzisothiazole derivatives behave and interact with their environment, particularly with biological macromolecules. nih.govmdpi.com

Protein-Ligand Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (such as a 1,2-benzisothiazole derivative) to a protein target. nih.govresearchgate.netbiointerfaceresearch.com This method is instrumental in drug discovery for identifying potential inhibitors and understanding their mechanism of action at a molecular level. nih.govnih.gov

Several studies have employed molecular docking to investigate 1,2-benzisothiazole derivatives as inhibitors of various enzymes. For instance, docking studies on 1,2-benzisothiazol-3-one derivatives identified them as potent inhibitors of caspase-3, a key enzyme in apoptosis. The simulations predicted the binding modes and key interactions within the enzyme's active site, guiding the synthesis of more potent analogues. nih.govnih.gov In another study, docking was used to characterize the binding of isothiazolopyridine and benzisothiazole derivatives to cyclooxygenase (COX-1 and COX-2) enzymes, revealing how subtle structural differences affect selectivity. nih.gov The results from docking are often further refined and validated using molecular dynamics (MD) simulations, which simulate the physical movements of the protein-ligand complex over time, providing insights into its stability and dynamic interactions. nih.govbiointerfaceresearch.com

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 1,2-benzisothiazol-3-one derivatives | Caspase-3 | Identified potent inhibitors (e.g., compound 5i with IC50 = 1.15 nM) and predicted binding modes in the active site. | nih.gov |

| Isothiazolopyridine/benzisothiazole derivatives | COX-1/COX-2 | Characterized binding modes and related them to observed biological activity, highlighting the importance of fit within the enzyme's active site. | nih.gov |

| Benzothiazole-thiazole hybrids | p56lck tyrosine kinase | Identified a competitive inhibitor and revealed structural features required for inhibition. | biointerfaceresearch.com |

| Benzimidazole/benzothiazole derivatives | SARS-CoV-2 Mpro and ACE2 | Predicted high binding affinity, with subsequent MD simulations confirming complex stability. | nih.gov |

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the mechanism of action of 1,2-benzisothiazole derivatives and for designing more potent and selective inhibitors.

Research has extensively used molecular docking to elucidate the binding modes of 1,2-benzisothiazole derivatives with various biological targets. For instance, in the development of caspase-3 inhibitors, docking studies have successfully predicted the interactions and binding orientations of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives within the enzyme's active site. nih.govebi.ac.uk These studies help to rationalize the structure-activity relationships (SAR) observed in experimental assays, providing a molecular basis for the inhibitory potency of compounds. nih.gov For example, molecular modeling has shed light on how these inhibitors interact with the activated form of caspase-3. nih.gov

Similarly, in the quest for antiviral agents, docking simulations were employed to understand how hybrid molecules of 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole (B1194373) bind to the NS2B/NS3 proteases of the Dengue (DENV) and West Nile (WNV) viruses. nih.gov These computational models identified key interactions and helped delineate the putative binding mode, supporting the observation that these compounds act as competitive inhibitors. nih.gov The docking analyses for newly synthesized N-substituted 1,2-benzisothiazol-3(2H)-ones also revealed that several derivatives bind near the catalytic triad (B1167595) of the DENV-2 NS2B-NS3 protease. mdpi.com

Molecular docking has also been instrumental in designing inhibitors for other enzymes. Studies on carbonic anhydrase IX (CA IX), a target in cancer therapy, used docking to predict the binding patterns of novel N-substituted-β-d-glucosamine derivatives incorporating a benzenesulfonamide (B165840) moiety, which is related to the benzisothiazole structure. mdpi.com These predictions, which highlighted key hydrogen bonds and hydrophobic interactions, provided a clear design rationale. mdpi.com In another study, docking analysis of 1,2-benzisothiazole derivatives targeting neurosteroid production revealed mixed/noncompetitive inhibition by binding to the NADPH-binding pocket of the SRD5A1 enzyme. acs.org

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a critical output of these simulations. It allows for the ranking of potential inhibitors before their synthesis and experimental testing. For example, in the design of DENV protease inhibitors, docking scores for designed 1,2,4-oxadiazole (B8745197) derivatives ranged from -19.091 to -29.61 kcal/mol, indicating potentially strong binding. researchgate.net

Table 1: Examples of Molecular Docking Studies on 1,2-Benzisothiazole Derivatives

| Biological Target | Derivative Class | Key Findings from Docking | Reference(s) |

| Caspase-3 | N-acyl-substituted 1,2-benzisothiazol-3-ones | Predicted interactions and binding modes in the active site. | nih.govebi.ac.uk |

| Caspase-3 | 1,2-Benzisothiazol-3-one derivatives | Provided insight into interactions with the activated enzyme form. | nih.gov |

| DENV & WNV Protease | 1,2-Benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrids | Delineated putative competitive binding modes. | nih.gov |

| DENV-2 Protease | N-substituted 1,2-benzisothiazol-3(2H)-ones | Showed binding near the catalytic triad. | mdpi.com |

| Carbonic Anhydrase IX | N-Substituted-β-d-glucosamine derivatives | Predicted binding patterns and provided design rationale. | mdpi.com |

| Mushroom Tyrosinase | Benzothiazole-thiourea hybrids | Revealed hydrogen bonding and π-π stacking interactions. | nih.gov |

| AMP-activated protein kinase (AMPK) | 1,2-Benzisothiazol-3-amine tbdms | Identified as a potential agonist meeting docking criteria. | pnrjournal.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govbrieflands.com These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead compounds.

For 1,2-benzisothiazole derivatives, several QSAR studies have been successfully conducted. One notable study focused on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors. nih.govbrieflands.comresearchgate.net Using a stepwise multiple linear regression (SW-MLR) method, a robust QSAR model was developed with a high correlation coefficient (R² = 0.91 for the training set). nih.govresearchgate.net This model revealed that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were significant for caspase-3 inhibitory activity. nih.govbrieflands.comresearchgate.net

Another QSAR investigation was performed on hydrazones of 1,2-benzisothiazole hydrazides for their antimicrobial activity. researchgate.net A 3D-QSAR method, Comparative Molecular Similarity Indices Analysis (CoMSIA), was used to create quantitative models for activity against Bacillus subtilis. This approach helps to visualize the structural features that favor or disfavor biological activity in a three-dimensional context. researchgate.net Similarly, a QSAR analysis on N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one showed a bilinear relationship between lipophilicity (logP) and antimicrobial activity against B. subtilis. nih.gov

Cheminformatics, a broader discipline that encompasses QSAR, involves the use of computational methods to analyze and manage large datasets of chemical compounds. This includes the calculation of molecular descriptors, assessment of drug-likeness (e.g., using Lipinski's rule), and prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com For instance, in the development of 1,2-benzisothiazol-3(2H)-one derivatives as dengue virus protease inhibitors, computational ADME modeling was used to prescreen the synthesized compounds for favorable pharmaceutical properties before biological testing. mdpi.com

In a study aimed at designing new dengue virus inhibitors from a 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole (BTZO) hybrid, a QSAR model was developed that showed good statistical quality (R²Training = 0.89228). ajchem-a.com The information from this model was then used to design new, more potent derivatives. ajchem-a.com

Table 2: QSAR Studies on 1,2-Benzisothiazole Derivatives

| Activity Studied | Derivative Class | QSAR Method | Key Findings | Reference(s) |

| Caspase-3 Inhibition | 1,2-Benzisothiazol-3-one derivatives | Stepwise-Multiple Linear Regression (SW-MLR) | Activity correlates with electronegativity, atomic masses, and van der Waals volumes. | nih.govbrieflands.comresearchgate.net |

| Antimicrobial Activity | Hydrazones of 1,2-benzisothiazole hydrazides | 2D-QSAR and 3D-QSAR (CoMSIA) | Derived models relating structural features to activity against Bacillus subtilis. | researchgate.net |

| Antimicrobial Activity | N-alkanoic/arylalkanoic derivatives | Bilinear Relation Analysis | Activity against B. subtilis is related to lipophilicity (logP). | nih.gov |

| DENV Protease Inhibition | 1,2-Benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrid | Multiple Linear Regression (MLR) | Developed a predictive model (R² = 0.89) to guide the design of more potent inhibitors. | ajchem-a.com |

Advanced Computational Methodologies in Accelerating Drug Discovery

The discovery and development of a new drug is a long, expensive, and complex endeavor. beilstein-journals.orgemanresearch.org Advanced computational methodologies, collectively known as computer-aided drug design (CADD), play a crucial role in streamlining this process. beilstein-journals.orgemanresearch.org These methods can be broadly categorized as structure-based drug design (SBDD), used when the 3D structure of the target is known, and ligand-based drug design (LBDD), which relies on the knowledge of molecules that bind to the target. emanresearch.orgscielo.org.mx

For the 1,2-benzisothiazole scaffold, these advanced methods are applied at various stages. Virtual screening is a key technique used to search large chemical databases for compounds that are likely to bind to a specific biological target. openmedicinalchemistryjournal.com This approach allows researchers to test millions of virtual compounds rapidly, identifying a smaller, more manageable set of "hit" compounds for experimental validation. This significantly reduces the time and cost associated with high-throughput screening.

De novo design is another powerful computational tool that generates novel molecular structures from scratch, tailored to fit the binding site of a target protein with desired pharmacological properties. openmedicinalchemistryjournal.com This allows for the exploration of novel chemical space beyond existing compound libraries.

Furthermore, cheminformatics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are vital for the early-stage evaluation of drug candidates. researchgate.net By predicting properties such as oral bioavailability, membrane permeability, and potential toxicity in silico, researchers can filter out compounds with undesirable characteristics early in the discovery pipeline, preventing costly failures in later stages. For example, studies on 1,2-benzisothiazole derivatives have utilized online models like SwissADME to predict pharmacokinetic properties and ensure drug-likeness. mdpi.com

The integration of these diverse computational approaches—from molecular docking and QSAR to virtual screening and ADMET prediction—creates a powerful, synergistic workflow. This integrated strategy accelerates the journey from initial hit identification to the optimization of lead compounds, ultimately facilitating the development of new and effective drugs based on the 1,2-benzisothiazole framework. beilstein-journals.orgscielo.org.mx

Spectroscopic and Crystallographic Characterization of 1,2 Benzisothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Applications

Proton NMR (¹H NMR) provides information on the number, connectivity, and environment of hydrogen atoms in a molecule. In 1,2-benzisothiazole (B1215175) derivatives, the protons on the fused benzene (B151609) ring (H4, H5, H6, and H7) typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm.

For the general class of 1,2-benzisothiazoles, the H7 and H4 protons are often the most deshielded due to their proximity to the heterocyclic ring. For instance, in 5,6-dimethoxy-1,2-benzisothiazole, the H7 and H4 protons resonate at δ 7.4 and δ 7.3, respectively. thieme-connect.de The specific substitution, such as the electron-withdrawing nitrile group at the 3-position in 1,2-benzisothiazole-3-carbonitrile, would be expected to further influence these shifts, likely causing a downfield shift for the H4 and H7 protons. The protons would exhibit characteristic splitting patterns (e.g., doublets and triplets of doublets) based on their coupling with adjacent protons.

Table 1: Illustrative ¹H NMR Data for a Related Benzisothiazole Compound Data for 1,2-Benzisothiazol-3(2H)-one is provided for illustrative purposes.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.20 - 8.00 | Multiplet |

| NH | ~9.5 (broad) | Singlet |

Note: The presence of the C≡N group in this compound would alter these values and eliminate the NH signal.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of a molecule. For this compound, several key signals would be anticipated. The most characteristic signal is that of the nitrile carbon (C≡N), which typically appears in the range of δ 110–125 ppm.

The carbons of the benzisothiazole core also have expected chemical shift ranges. In 3-alkyl-1,2-benzisothiazoles, the C3 carbon is found around δ 161–165, while the bridgehead carbons C3a and C7a resonate near δ 128–130 and δ 148–153, respectively. thieme-connect.de The substitution of an alkyl group with a nitrile group at C3 would significantly alter the C3 chemical shift. The remaining carbons of the benzene ring would appear in the typical aromatic region of δ 120–150 ppm.

Table 2: Illustrative ¹³C NMR Data for a Related Benzisothiazole Compound Data for 1,2-Benzisothiazol-3(2H)-one in CDCl₃ is provided for illustrative purposes.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 169.08 |

| C-3a | 120.75 |

| C-4 | 125.90 |

| C-5 | 125.24 |

| C-6 | 131.65 |

| C-7 | 124.31 |

| C-7a | 144.89 |